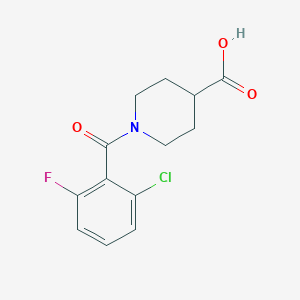![molecular formula C13H12N4O4S B254329 Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The exact mechanism of action of Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to exert its antibacterial, antifungal, and antiviral properties by inhibiting the growth and replication of microorganisms. It is also believed to exhibit its anticancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In addition, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
実験室実験の利点と制限
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under various conditions and can be stored for long periods of time. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate. These include further studies to determine its mechanism of action, its potential use as a fluorescent probe for the detection of metal ions, and its potential use in combination with other drugs for the treatment of various diseases. Further studies are also needed to determine its safety and efficacy in vivo and to explore its potential applications in other scientific research fields.
Conclusion:
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It has been extensively studied for its antibacterial, antifungal, antiviral, and anticancer properties, as well as its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other scientific research fields.
合成法
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form 2-(4-nitrobenzylidene) hydrazinecarbothioamide. The second step involves the reaction of the resultant compound with methyl acetoacetate to form methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate.
科学的研究の応用
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
製品名 |
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate |
|---|---|
分子式 |
C13H12N4O4S |
分子量 |
320.33 g/mol |
IUPAC名 |
methyl 4-methyl-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12N4O4S/c1-8-11(12(18)21-2)22-13(15-8)16-14-7-9-3-5-10(6-4-9)17(19)20/h3-7H,1-2H3,(H,15,16)/b14-7+ |
InChIキー |
ILBAZZIATFVTLA-VGOFMYFVSA-N |
異性体SMILES |
CC1=C(SC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
正規SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)

![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)

![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)




![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)

